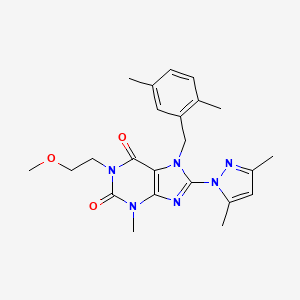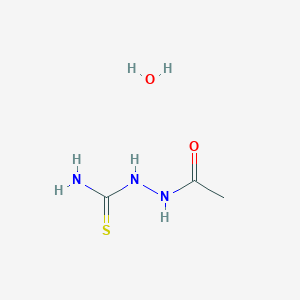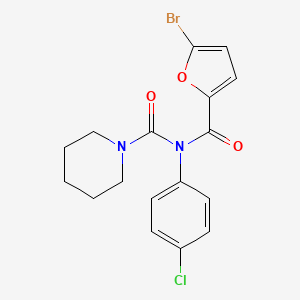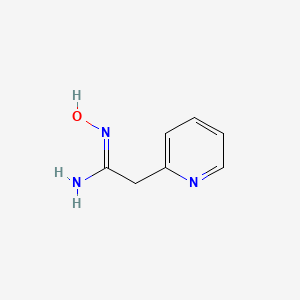![molecular formula C15H19N5O2 B2647383 N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide CAS No. 2199041-08-0](/img/structure/B2647383.png)
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide, commonly known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PAPP is a pyrazolopyridine derivative that has been synthesized using various methods.
Mechanism of Action
PAPP works by inhibiting the activity of a specific enzyme called ADAM10. ADAM10 plays a crucial role in the processing of various proteins, including amyloid precursor protein (APP), which is involved in the formation of amyloid-beta peptides. By inhibiting the activity of ADAM10, PAPP reduces the production of amyloid-beta peptides and prevents their accumulation in the brain.
Biochemical and Physiological Effects:
PAPP has been shown to have several biochemical and physiological effects. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. PAPP has also been shown to reduce the accumulation of amyloid-beta peptides in the brain, which could potentially slow down the progression of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the significant advantages of PAPP is its potential use in treating various diseases, including cancer and Alzheimer's disease. PAPP has also been shown to have a high degree of selectivity towards ADAM10, which makes it a promising candidate for drug development. However, one of the limitations of PAPP is its low solubility, which could make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of PAPP. One of the areas of research is to develop more efficient synthesis methods for PAPP. Another area of research is to study the potential use of PAPP in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, researchers could investigate the use of PAPP in combination with other drugs to enhance its therapeutic effects. Finally, researchers could study the potential use of PAPP as a diagnostic tool for various diseases.
Synthesis Methods
The synthesis of PAPP involves the reaction of 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-2-amine with 3-(prop-2-enoylamino)propanoic acid. The reaction is carried out in the presence of a coupling agent and a base. The final product is obtained after purification using column chromatography.
Scientific Research Applications
PAPP has been studied extensively for its potential applications in various areas of scientific research. One of the significant applications of PAPP is in the field of cancer research. Studies have shown that PAPP inhibits the growth of cancer cells by inducing apoptosis. PAPP has also been studied for its potential use in treating Alzheimer's disease, where it has been shown to reduce the accumulation of amyloid-beta peptides in the brain.
properties
IUPAC Name |
N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-4-13(21)16-6-5-14(22)19-12-7-11-8-18-20(10(2)3)15(11)17-9-12/h4,7-10H,1,5-6H2,2-3H3,(H,16,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKQGUGNFIGGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=C(C=C2C=N1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)

![N-[(Z)-1-[5-(4-methoxyphenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2647309.png)



![2-[6-(4-Ethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2647314.png)
![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2647318.png)


![Benzyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B2647322.png)